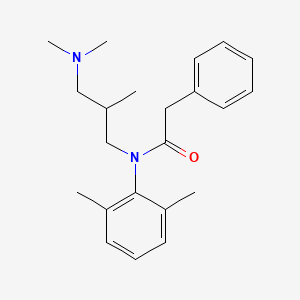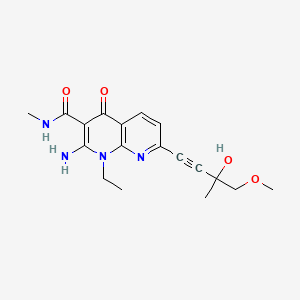
PSB-17183
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PSB-17183 is a Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17 (EC50 = 115 nM).
Aplicaciones Científicas De Investigación
Gene Expression and Regulatory Sequences
PSB-17183 plays a significant role in the field of biocomputing, particularly in the study of gene expression and regulatory sequences. The Pacific Symposium on Biocomputing (PSB) emphasizes the importance of biocomputing in capturing the mysteries of biological systems, including the analysis of gene expression and molecular networks (Stormo, 1999).
Neuroprotection in Parkinson's Disease Models
In the context of neurodegenerative diseases, PSB-17183 has been investigated for its neuroprotective effects in Parkinson's disease models. The study highlights its potential in attenuating neuron loss and improving behavioral deficiencies, primarily through mechanisms like antioxidative and antiapoptotic effects (Li et al., 2018).
Phosphate Solubilization in Agriculture
PSB-17183 is also explored in agriculture, particularly in phosphate solubilization. Studies have characterized phosphate-solubilizing bacteria (PSB) from calcareous soils and their impact on enhancing plant growth and yield by increasing soil available phosphorus (Liu et al., 2015).
Genome Editing in Human Stem Cells
Another application of PSB-17183 is in the area of genome editing, especially in human pluripotent stem cells. This involves using designer nucleases for DNA editing to correct disease-causing mutations, a significant step in biological research and regenerative medicine (Smith et al., 2016).
Enhancing Sugarcane and Sugar Yields
Research has shown that the application of PSB-17183 can significantly enhance sugarcane growth, leading to increased yields. It suggests that PSB-17183 improves the available phosphorus status in soil, thereby benefiting the crops (Sundara et al., 2002).
Genetics, Genomics, and Bioinformatics in Drug Discovery
PSB-17183 finds applications in drug discovery, particularly through the integration of genetics, genomics, and bioinformatics. This approach aids in understanding drug mechanisms of action and developing drug combination strategies (Bourgon et al., 2018).
Permeable-Support Biofilm for Wastewater Treatment
In environmental science, PSB-17183 contributes to wastewater treatment through the development of permeable-support biofilm reactors. These reactors enable combined heterotrophic oxidation, denitrification, and nitrification, offering potential advancements in wastewater treatment technology (Timberlake et al., 1988).
Propiedades
Nombre del producto |
PSB-17183 |
|---|---|
Fórmula molecular |
C18H23NO5 |
Peso molecular |
333.384 |
Nombre IUPAC |
3-(2-Carboxyethyl)-6-(hexyloxy)-1H-indole-2-carboxylic Acid |
InChI |
InChI=1S/C18H23NO5/c1-2-3-4-5-10-24-12-6-7-13-14(8-9-16(20)21)17(18(22)23)19-15(13)11-12/h6-7,11,19H,2-5,8-10H2,1H3,(H,20,21)(H,22,23) |
Clave InChI |
LTXBACRGTNTVAA-UHFFFAOYSA-N |
SMILES |
O=C(C(N1)=C(CCC(O)=O)C2=C1C=C(OCCCCCC)C=C2)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PSB-17183; PSB 17183; PSB17183; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




